molecular formula C20H34O5 B7887691 Prostavasin

Prostavasin

カタログ番号 B7887691
分子量: 354.5 g/mol
InChIキー: GMVPRGQOIOIIMI-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A potent vasodilator agent that increases peripheral blood flow.

科学的研究の応用

  • Application in Thrombosis Therapy : Prostavasin has been studied for its stability as an inclusion complex in aqueous systems, particularly its use in thrombosis therapy. It demonstrates weak interaction forces with alpha-cyclodextrin, and complete dissociation occurs upon dilution (Wiese et al., 1991).

  • Treatment of Chronic Lower Limb Ischemia : The intra-arterial administration of Prostavasin to patients with chronic lower limb ischemia has shown varied results, with some patients experiencing significant improvements. This method of treatment is deemed safe and can be applied on an outpatient basis in selected cases (Ciostek et al., 1994).

  • Protection Against Myocardial Ischemia-Reperfusion Injury : A study on rats indicated that Prostavasin could protect myocardium from ischemia-reperfusion injury, potentially by reducing lipid peroxides and inducing apoptosis (Guo, 2010).

  • Effects in Systemic Scleroderma Patients : Prostavasin has been observed to significantly improve peripheral circulation in scleroderma patients, indicating its potential in treating circulation-related complications in such conditions (Salera et al., 2005).

  • Influence on Extravascular Lung Water in Heart Failure Patients : A study revealed that Prostavasin does not cause significant changes in extravascular lung water in patients with severe heart failure, suggesting its safety in such conditions (Lenz et al., 1997).

  • Role in Crural Bypass Surgery : Prostavasin was found to enhance the flow volume in patients undergoing crural bypass surgery, indicating its utility in improving surgical outcomes (Thul et al., 2007).

  • Treatment of Cardiovascular Diseases : Prostaglandin E1, the key component of Prostavasin, has been widely used for treating cardiovascular diseases, showing promise in patients with advanced peripheral vascular disease (Diehm, 1995).

特性

IUPAC Name

7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-

CAS RN

745-65-3
Record name alprostadil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostavasin
Reactant of Route 2
Prostavasin
Reactant of Route 3
Prostavasin
Reactant of Route 4
Prostavasin
Reactant of Route 5
Prostavasin
Reactant of Route 6
Prostavasin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。